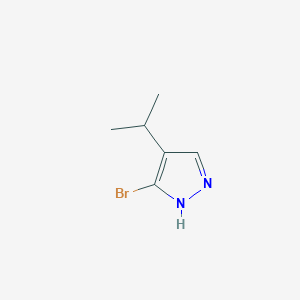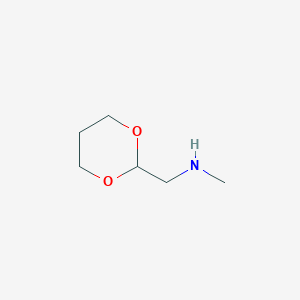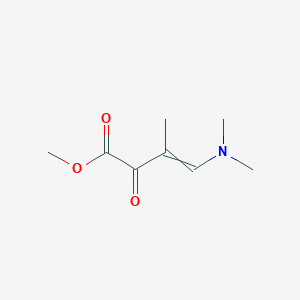
Methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester is a chemical compound with the molecular formula C8H13NO3 It is known for its unique structure, which includes a butenoic acid backbone with a dimethylamino group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester typically involves the esterification of 3-Butenoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester
- 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, ethyl ester
Uniqueness
3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions compared to other similar compounds
Propriétés
Numéro CAS |
67751-16-0 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 4-(dimethylamino)-3-methyl-2-oxobut-3-enoate |
InChI |
InChI=1S/C8H13NO3/c1-6(5-9(2)3)7(10)8(11)12-4/h5H,1-4H3 |
Clé InChI |
ODJWADQGOAHRFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN(C)C)C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
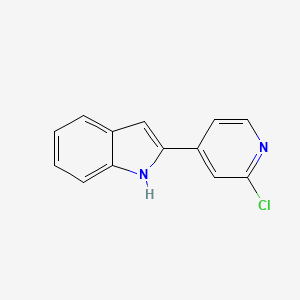
![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)

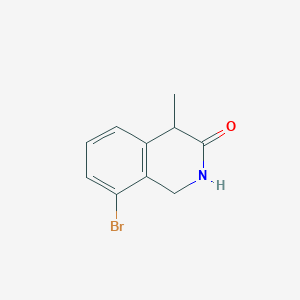


![1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13891268.png)

